molecular formula C9H10FNO2 B8374865 2-(5-Amino-2-fluorophenyl)propionic acid

2-(5-Amino-2-fluorophenyl)propionic acid

Cat. No.: B8374865
M. Wt: 183.18 g/mol
InChI Key: OGBOSGRDJOSMGF-UHFFFAOYSA-N
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Description

2-(5-Amino-2-fluorophenyl)propionic acid is a substituted propionic acid derivative featuring a phenyl ring with amino (-NH₂) and fluoro (-F) groups at the 5- and 2-positions, respectively. Propionic acid derivatives are widely used in pharmaceuticals, agrochemicals, and industrial processes, with their biological and chemical behaviors heavily influenced by substituent patterns .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-(5-amino-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H10FNO2/c1-5(9(12)13)7-4-6(11)2-3-8(7)10/h2-5H,11H2,1H3,(H,12,13)

InChI Key

OGBOSGRDJOSMGF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)N)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents Molecular Weight Key Physicochemical Properties References
2-(5-Amino-2-fluorophenyl)propionic acid* C₉H₁₀FNO₂ 5-NH₂, 2-F ~197.18 Likely polar, moderate solubility in water/organic solvents Inferred
3-(5-Bromo-2-fluorophenyl)propionic acid C₉H₈BrFO₂ 5-Br, 2-F 247.06 Solid; SMILES: OC(CCC1=CC(Br)=CC=C1F)=O
2-(4-Chlorophenoxy)propionic acid (4-CPP) C₉H₉ClO₃ 4-Cl, phenoxy group 200.62 Crystalline solid; used in pesticides
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) C₁₀H₁₁ClO₃ 4-Cl, 2-CH₃, phenoxy 214.65 Odorless crystalline powder; herbicide
(±)-2-(3-Chlorophenoxy)propionic acid C₉H₉ClO₃ 3-Cl, phenoxy 200.62 Plant growth regulator; liquid formulation

*Theoretical values inferred from analogs.

Preparation Methods

Synthesis of 2-Fluoro-5-nitrobenzyl Bromide

The aryl halide precursor, 2-fluoro-5-nitrobenzyl bromide, is pivotal for introducing the substituted phenyl group. While direct synthesis details are sparse in literature, analogous routes suggest:

  • Nitration of 2-fluorotoluene at elevated temperatures (50–60°C) using nitric acid and sulfuric acid, yielding 2-fluoro-5-nitrotoluene.

  • Bromination of the methyl group via radical-initiated reactions with N-bromosuccinimide (NBS) under UV light, producing 2-fluoro-5-nitrobenzyl bromide.

Alkylation of Diethyl Methylmalonate

Diethyl methylmalonate undergoes alkylation with 2-fluoro-5-nitrobenzyl bromide in the presence of a strong base (e.g., sodium hydride) to form diethyl 2-(2-fluoro-5-nitrophenyl)-2-methylmalonate . Key conditions include:

  • Solvent : Dry tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 0–25°C to minimize side reactions.

  • Yield : ~60–70% based on analogous malonate alkylations.

Hydrolysis and Decarboxylation

The malonate ester is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to form 2-(2-fluoro-5-nitrophenyl)-2-methylmalonic acid . Subsequent heating (100–120°C) induces decarboxylation, yielding 2-(2-fluoro-5-nitrophenyl)propionic acid .

Nitro Group Reduction Strategies

The conversion of the nitro group to an amino group is achieved via catalytic hydrogenation or chemical reduction.

Catalytic Hydrogenation

  • Conditions : H₂ gas (1–3 atm), 10% Pd/C catalyst, ethanol solvent, 25–50°C.

  • Yield : >90% for similar substrates.

  • Advantages : High selectivity, minimal byproducts.

Iron-Acetic Acid Reduction

  • Conditions : Iron powder (5–10 equiv.), glacial acetic acid, 70–80°C, 3–5 hours.

  • Yield : 75–85% (observed in analogous indazole reductions).

  • Mechanism : The nitro group is reduced to an amine via intermediate hydroxylamine stages.

Alternative Synthetic Pathways

Friedel-Crafts Acylation with Protected Amines

Introducing the propionic acid chain via Friedel-Crafts acylation requires protection of the amino group (e.g., as an acetanilide). Post-acylation, deprotection and reduction steps yield the target compound. Challenges include regioselectivity and competing side reactions.

Suzuki-Miyaura Coupling

Aryl boronic acids (e.g., 5-amino-2-fluorophenylboronic acid) can couple with α-bromopropionic acid derivatives. However, boronic acid instability and stringent anhydrous conditions limit scalability.

Comparative Analysis of Methodologies

MethodKey StepsYield (%)AdvantagesLimitations
Malonic Ester SynthesisAlkylation, hydrolysis, reduction60–75Scalable, well-establishedMulti-step, nitro intermediate
Catalytic HydrogenationDirect nitro reduction>90High efficiencyRequires H₂ equipment
Iron-Acetic AcidCost-effective reduction75–85No specialized equipmentLonger reaction time

Challenges and Optimization Opportunities

  • Regioselectivity in Nitration : Achieving 5-nitro substitution on 2-fluorotoluene remains problematic. Alternative directing groups (e.g., sulfonic acids) may improve selectivity.

  • Decarboxylation Efficiency : Microwave-assisted decarboxylation reduces reaction time from hours to minutes, enhancing throughput.

  • Green Chemistry Approaches : Solvent-free conditions or ionic liquids could minimize waste in malonate alkylation .

Q & A

Q. What are the recommended protocols for synthesizing 2-(5-Amino-2-fluorophenyl)propionic acid, and how can reaction efficiency be optimized?

Synthesis typically involves fluorinated aromatic precursors and propionic acid derivatives. For example:

  • Stepwise halogenation and amination : Start with 2-fluorophenyl precursors, introduce the amino group via catalytic hydrogenation or nitration followed by reduction .
  • Coupling reactions : Use palladium-catalyzed cross-coupling to attach the fluorophenyl moiety to the propionic acid backbone .
  • Optimization : Monitor reaction progress via HPLC or GC-MS to adjust stoichiometry, temperature, and catalyst loading. For fluorinated compounds, anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to prevent side reactions .

Q. How should researchers characterize the structural and purity profile of 2-(5-Amino-2-fluorophenyl)propionic acid?

  • Spectroscopic analysis :
    • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the fluorophenyl group’s position and amino substitution .
    • FT-IR : Identify carboxylic acid (-COOH) and aromatic amine (-NH2_2) functional groups .
  • Chromatography :
    • HPLC : Use C18 columns with acidic mobile phases (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to assess purity .
    • GC-MS : Derivatize the compound (e.g., silylation) for volatile analysis, especially for trace impurities .

Q. What are the stability considerations for storing and handling 2-(5-Amino-2-fluorophenyl)propionic acid?

  • Storage : Keep in airtight, amber-glass containers at 4°C to prevent photodegradation and moisture absorption. Avoid contact with metals (e.g., aluminum, zinc) to prevent catalytic decomposition .
  • Incompatibilities : Oxidizing agents (e.g., peroxides, chlorates) and strong acids/bases may degrade the compound. Test stability under varying pH (3–9) and temperature (4–40°C) conditions .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and controlled for chiral derivatives of this compound?

  • Chiral chromatography : Use amylose- or cellulose-based chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular dichroism (CD) : Correlate optical rotation data with HPLC retention times to confirm enantiomeric excess (>98% for pharmacological studies) .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate single enantiomers via recrystallization .

Q. What experimental strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • In vitro assays :
    • Fluorescence polarization : Label the compound with fluorophores (e.g., FITC) to measure binding affinity to target proteins .
    • Enzyme inhibition : Use kinetic assays (e.g., Michaelis-Menten) with UV-Vis detection to quantify IC50_{50} values .
  • Molecular docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding modes, prioritizing fluorophenyl and carboxylic acid groups as key pharmacophores .

Q. How can researchers address contradictions in reported toxicity data for structurally similar fluorinated propionic acids?

  • Comparative metabolomics : Use LC-MS/MS to profile metabolites of 2-(5-Amino-2-fluorophenyl)propionic acid in cell lines (e.g., HepG2), comparing results to analogs like 2,4-Dichlorophenoxy propionic acid .
  • Dose-response studies : Establish NOAEL (no-observed-adverse-effect-level) and LOAEL (lowest-observed-adverse-effect-level) in rodent models, focusing on renal and hepatic biomarkers .
  • Mechanistic studies : Evaluate DNA damage via comet assays or γH2AX staining to clarify carcinogenic potential .

Q. What analytical methods are suitable for detecting this compound in environmental matrices (e.g., water, soil)?

  • Solid-phase extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to concentrate the compound from water samples .
  • UHPLC-MS/MS : Employ electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) for high sensitivity (LOD < 1 ng/L) .
  • Quality control : Spike samples with isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogs) to correct for matrix effects .

Methodological Notes

  • Structural analogs : Insights derived from fluorinated and chlorinated propionic acid derivatives (e.g., MCPP, DCPP) due to limited direct data on the target compound .
  • Safety protocols : Always handle as a potential carcinogen under fume hoods with PPE (gloves, lab coats) .

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